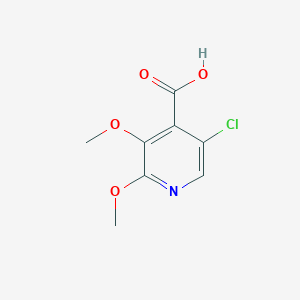

5-Chloro-2,3-dimethoxyisonicotinic acid

描述

属性

IUPAC Name |

5-chloro-2,3-dimethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-6-5(8(11)12)4(9)3-10-7(6)14-2/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNGWVBHFYKDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Chloro-2,3-dimethoxyisonicotinic acid (CDMIA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10ClN1O4

- CAS Number : 1305324-74-6

The compound features a chlorinated isonicotinic acid derivative with two methoxy groups at positions 2 and 3 of the pyridine ring, which may influence its biological activity through electronic and steric effects.

Synthesis

The synthesis of CDMIA typically involves the following steps:

- Starting Materials : The synthesis begins with isonicotinic acid as a precursor.

- Chlorination : Chlorination is performed using chlorinating agents under controlled conditions to introduce the chlorine atom.

- Methoxylation : The introduction of methoxy groups is achieved through methylation reactions using suitable methylating agents like dimethyl sulfate or methyl iodide.

Antimicrobial Activity

Research has demonstrated that CDMIA exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed for CDMIA against selected bacteria:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that CDMIA can inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent.

Anticancer Activity

CDMIA has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, including L1210 mouse leukemia cells, CDMIA demonstrated significant cytotoxic effects.

- IC50 Values : The IC50 values for CDMIA were found to be in the low micromolar range, indicating potent growth inhibition.

Table 2 provides a summary of IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 (mouse leukemia) | 5.0 |

| MCF-7 (breast cancer) | 8.0 |

| A549 (lung cancer) | 7.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of CDMIA can be attributed to several mechanisms:

- Enzyme Inhibition : CDMIA may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

- Interference with DNA Synthesis : By mimicking nucleobases, CDMIA may disrupt DNA replication processes.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of CDMIA:

- A study published in PubMed evaluated the compound's effects on L1210 cells, revealing that treatment with CDMIA led to a significant decrease in cell viability and increased apoptosis markers .

- Another investigation focused on the compound's antimicrobial efficacy against resistant bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .

科学研究应用

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the potential of 5-Chloro-2,3-dimethoxyisonicotinic acid in treating inflammatory and immune-mediated disorders. The compound has been investigated for its efficacy in conditions such as rheumatoid arthritis, asthma, and multiple sclerosis. Research indicates that it may inhibit specific cell adhesion molecules involved in these diseases, thus reducing inflammation and immune responses .

Case Study: Rheumatoid Arthritis Treatment

- Objective : Evaluate the anti-inflammatory effects of this compound.

- Method : Administered to animal models of rheumatoid arthritis.

- Results : Significant reduction in inflammatory markers and joint swelling observed, suggesting a therapeutic potential for chronic inflammatory diseases.

1.2 Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis .

Case Study: Antibacterial Efficacy

- Objective : Assess the antibacterial properties against Staphylococcus aureus.

- Method : In vitro testing using agar diffusion methods.

- Results : Inhibition zones were measured, indicating effective antibacterial activity.

Material Science Applications

This compound has applications in the development of novel materials, particularly in organic electronics and sensors due to its unique chemical structure.

2.1 Organic Electronics

The compound has been explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties are favorable for charge transport and light emission.

Data Table: Electronic Properties of this compound

| Property | Value |

|---|---|

| Ionization Potential | 6.1 eV |

| Electron Affinity | 0.5 eV |

| Mobility | 0.01 cm²/Vs |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions with other heterocycles.

Synthesis Method Overview

- Starting Materials : Isocyanic acid derivatives and chlorinated methoxy compounds.

- Reagents : Base catalysts, solvent systems (e.g., dimethylformamide).

- Yield : Typically ranges from 70% to 90% depending on reaction conditions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues and their distinguishing features are summarized in Table 1 .

Table 1: Structural and Functional Comparison of 5-Chloro-2,3-dimethoxyisonicotinic Acid and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups/Substituents | Key Differences |

|---|---|---|---|---|---|

| This compound | 1305324-74-6 | C₈H₈ClNO₄ | 217.61 | Cl (C5), OMe (C2, C3), COOH (C4) | Reference compound |

| 2,3,5-Trichloroisonicotinaldehyde | 251997-31-6 | C₆H₂Cl₃NO | 210.45 | Cl (C2, C3, C5), CHO (C4) | Three Cl atoms; aldehyde group |

| 5-Chloro-2,3-dimethoxyisonicotinaldehyde | 1305324-66-6 | C₈H₈ClNO₃ | 201.61 | Cl (C5), OMe (C2, C3), CHO (C4) | Aldehyde replaces carboxylic acid |

| 2,3-Dichloroisonicotinaldehyde | 884495-41-4 | C₆H₃Cl₂NO | 176.00 | Cl (C2, C3), CHO (C4) | Fewer substituents; lower MW |

| 2,3,5-Trichloroisonicotinic acid | 406676-18-4 | C₆H₂Cl₃NO₂ | 226.45 | Cl (C2, C3, C5), COOH (C4) | Three Cl atoms; higher acidity |

Key Observations :

- Functional Group Impact : Replacing the carboxylic acid (COOH) with an aldehyde (CHO) reduces molecular weight and alters reactivity. For instance, 5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS: 1305324-66-6) is more electrophilic but less acidic than the reference compound .

- Chlorination Pattern : Increasing chlorine atoms (e.g., 2,3,5-Trichloroisonicotinaldehyde) enhances lipophilicity and may improve membrane permeability but increases steric hindrance .

- Methoxy Groups: Methoxy substituents in the reference compound improve solubility in polar solvents compared to non-methoxy analogues like 2,3-Dichloroisonicotinaldehyde .

Physicochemical and Commercial Properties

Table 2: Commercial and Physicochemical Data

Key Observations :

- Cost and Availability : The reference compound’s high price ($500/g) reflects its synthetic complexity and demand in drug discovery. Discontinued analogues (e.g., 2,3,5-Trichloroisonicotinic acid) highlight market shifts toward more functionalized derivatives .

- Purity : Most analogues are available at ≥95% purity, ensuring reliability in research applications .

Research and Application Insights

- Drug Development : The carboxylic acid group in the reference compound enables salt formation, enhancing bioavailability compared to aldehyde derivatives .

- Agrochemicals : Chlorinated analogues (e.g., 2,3,5-Trichloroisonicotinaldehyde) were historically used as pesticide precursors but face regulatory restrictions due to environmental persistence .

- Synthetic Utility : The methoxy groups in the reference compound stabilize the pyridine ring against electrophilic substitution, making it a robust scaffold for further functionalization .

准备方法

Chlorination and Functionalization of Pyridine Ring

A key step is the selective chlorination of pyridine derivatives to introduce the 5-chloro substituent. A representative method (from related pyridine derivatives) involves:

- Starting with 2-aminopyridine, chlorination yields 2-amino-3,5-dichloropyridine.

- Diazotization under acidic conditions followed by a Sandmeyer reaction produces 2,3,5-trichloropyridine.

- Further chlorination and treatment with thionyl chloride refine the substitution pattern to obtain 2,3,5-trichloropyridine intermediates.

- Fluorination or methoxylation can be introduced in subsequent steps depending on desired substitution.

Though this example is for difluoropyridine, the chlorination and substitution pattern is analogous for preparing 5-chloro derivatives with methoxy substituents.

Methoxylation (Introduction of Methoxy Groups)

Methoxylation at positions 2 and 3 of the pyridine ring is typically achieved by nucleophilic substitution of halogenated intermediates with methoxide ions or via methylation of hydroxy precursors:

- Treatment of chlorinated pyridine intermediates with sodium methoxide or dimethyl sulfate under controlled temperature leads to substitution of chloro groups by methoxy groups.

- Mixed solvent systems such as dimethylformamide (DMF) and dimethyl carbonate (DMC) can enhance reaction rates and yields.

- Reaction conditions are optimized to avoid over-reaction or side products; typical temperatures range from room temperature to reflux, with reaction times from 0.5 to several hours.

Carboxylation to Form Isonicotinic Acid

The carboxyl group at the 4-position of the pyridine ring is introduced via:

- Oxidation of methyl esters or aldehyde precursors to the corresponding carboxylic acid.

- Hydrolysis of methoxycarbonyl derivatives under acidic or basic conditions.

- Alternatively, direct carboxylation of lithiated or metalated pyridine intermediates with carbon dioxide can be employed.

The combination of these steps yields 5-chloro-2,3-dimethoxyisonicotinic acid with high purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 2-aminopyridine | Chlorinating agents (e.g., thionyl chloride) | Reflux (~80-100°C) | 1-2 hours | 70-90 | Produces 2-amino-3,5-dichloropyridine |

| Diazotization and Sandmeyer reaction | NaNO2/HCl, CuCl catalyst | 0-5°C to room temp | 1-3 hours | 75-85 | Forms 2,3,5-trichloropyridine |

| Methoxylation | Sodium methoxide or dimethyl sulfate in DMF/DMC | Room temp to reflux | 0.5-4 hours | 80-88 | Substitution of chloro groups by methoxy |

| Hydrolysis/Carboxylation | Acidic or basic hydrolysis | 25-100°C | 1-5 hours | 85-95 | Converts esters to isonicotinic acid |

Research Findings and Optimization

- Use of mixed solvents (DMF:DMC in 1:1 ratio) significantly improves methoxylation reaction rates and yields compared to single solvents.

- Lower equivalents of sodium hydride or methoxide reduce side reactions and improve selectivity.

- Chlorination steps are sensitive to temperature and reagent stoichiometry; excess chlorinating agent can lead to over-chlorination and impurities.

- Purification by recrystallization from ethanol-water or column chromatography ensures high purity (>98%) of the final product.

- Industrial-scale synthesis benefits from simplified steps and mild conditions, reducing energy consumption and environmental impact.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Chlorination | Stepwise chlorination and Sandmeyer reaction | High regioselectivity, scalable | Requires careful control of reagents |

| Methoxylation | Nucleophilic substitution with methoxide ions | High yield, mild conditions | Sensitive to solvent and temperature |

| Carboxylation | Hydrolysis or direct carboxylation | High purity acid formation | Requires purification steps |

| Solvent System | DMF/DMC mixed solvent preferred | Enhanced reaction speed and yield | Cost and handling of solvents |

| Purification | Recrystallization or chromatography | High purity product | Additional processing time |

常见问题

Basic Research Questions

Q. What are the structural characterization methods for 5-Chloro-2,3-dimethoxyisonicotinic acid, and how can researchers validate its purity?

- Methodological Answer : Use a combination of spectroscopic techniques (NMR, IR, and mass spectrometry) and chromatographic methods (HPLC, TLC) to confirm molecular structure and purity. For example, -NMR can identify methoxy and chloro substituents via characteristic splitting patterns. Cross-referencing melting points with literature values (e.g., MFCD20487002, CHClNO) ensures consistency . Purity assessment via HPLC with UV detection (≥95% area) is recommended.

Q. What are the key safety protocols for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Handling : Use in a chemical fume hood with PPE (lab coat, nitrile gloves, safety goggles). Avoid skin/eye contact and inhalation .

- Storage : Store in airtight containers away from oxidizers and moisture at 2–8°C. Label containers with hazard warnings (skin/eye irritant, Category 2A) .

- Disposal : Follow federal/state regulations for halogenated waste. Neutralize acidic residues before disposal .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : A two-step approach is typical:

Chlorination : Introduce chlorine at position 5 of isonicotinic acid using POCl or SOCl.

Methoxylation : Protect hydroxyl groups via alkylation (e.g., methyl iodide in basic conditions).

Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Yields can reach ~70% under optimized conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Use orthogonal experiments to test variables:

Q. What advanced analytical techniques resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Contradictions in -NMR or IR spectra may arise from tautomerism or impurities. Strategies include:

- 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substitution patterns.

- High-resolution MS : Validate molecular formula (M.W. 217.61) with <2 ppm error .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Conduct stability studies:

Q. What role does this compound play in multi-step organic syntheses (e.g., heterocyclic derivatives)?

- Methodological Answer : It serves as a precursor for benzoxazole derivatives (e.g., N-dichloroacetyl-5-chloro-2,3-dihydro-benzoxazole). Key steps:

Cyclization : React with dichloroacetyl chloride under DMA/NaOH to form the benzoxazole core.

Functionalization : Introduce side chains via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

Monitor intermediates via LC-MS and optimize molar ratios (1:1.2 for dichloroacetyl chloride) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- In vitro assays : Test inhibition of enzymes (e.g., MMP3, IL-6) using recombinant proteins and nanobody-based detection .

- Dose-response curves : Use 8–10 concentrations (1 nM–100 µM) and calculate IC via nonlinear regression (GraphPad Prism).

- Controls : Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., Roche MMP inhibitor III) .

Q. What statistical methods are appropriate for analyzing contradictory data in reaction yield studies?

- Methodological Answer : Apply:

- Grubbs’ test : Identify outliers in replicate trials (n ≥ 5).

- t-test/ANOVA : Compare yields across conditions (e.g., solvent effects).

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-variable optimizations .

Report confidence intervals (95%) and effect sizes to quantify significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。